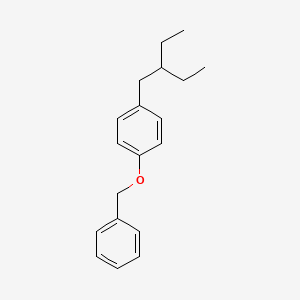![molecular formula C34H68O3S B14301648 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate CAS No. 114479-85-5](/img/structure/B14301648.png)
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a long alkyl chain, making it hydrophobic and potentially useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid (stearic acid) with 2-[2-(dodecylsulfanyl)ethoxy]ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion and remove water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate has various applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential use in drug delivery systems, where its hydrophobic tail can interact with lipid membranes.
Medicine: Explored for its potential as a component in topical formulations due to its ability to enhance skin penetration.
Industry: Utilized in the formulation of lubricants, detergents, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate largely depends on its interaction with biological membranes and proteins. The hydrophobic dodecylsulfanyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the octadecanoate ester group.
Octadecanoic acid esters: Various esters of octadecanoic acid with different alcohols.
Uniqueness
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is unique due to the presence of both a long alkyl chain and a sulfur-containing group. This combination imparts distinct physicochemical properties, making it suitable for specific applications where both hydrophobicity and reactivity are desired.
Eigenschaften
CAS-Nummer |
114479-85-5 |
|---|---|
Molekularformel |
C34H68O3S |
Molekulargewicht |
557.0 g/mol |
IUPAC-Name |
2-(2-dodecylsulfanylethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C34H68O3S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-34(35)37-30-29-36-31-33-38-32-27-25-23-21-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
CEVLUAWZMOSVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCSCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


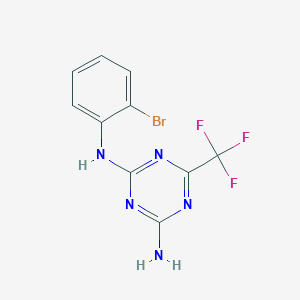
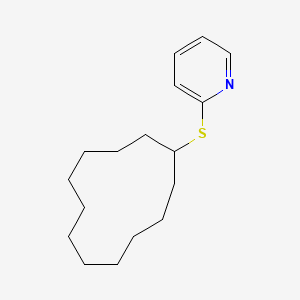
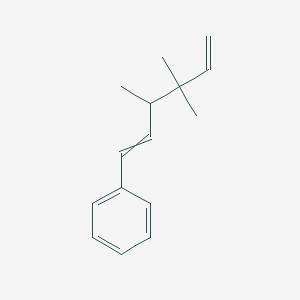
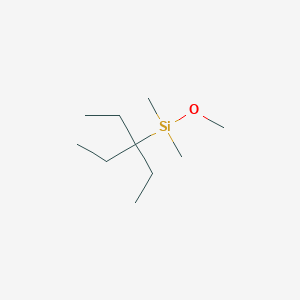
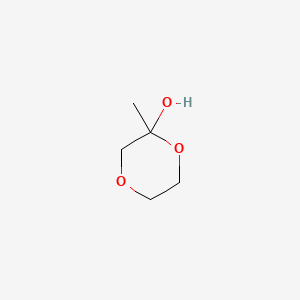
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
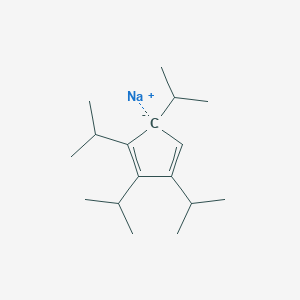
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
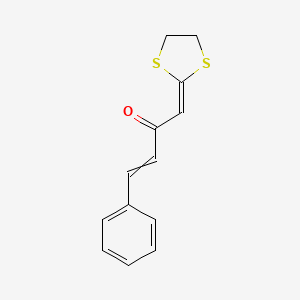
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
